COX-2 Inhibition Potency and Selectivity Profile Versus Bromfenac
4-[2-(4-Bromophenyl)acetamido]benzoic acid inhibits recombinant human COX-2 with an IC50 of 367 nM [1]. In the same ELISA-based assay system measuring PGF2α reduction with arachidonic acid substrate (2 min incubation), the compound exhibits markedly weaker inhibition of ovine COX-1 (IC50 = 39.9 μM) [1]. This corresponds to a COX-2/COX-1 selectivity ratio of approximately 109-fold (39,900 nM / 367 nM). In contrast, the clinically approved ophthalmic NSAID bromfenac—which shares the C₁₅H₁₂BrNO₃ molecular formula but differs structurally as a 2-amino-3-(4-bromobenzoyl)phenylacetic acid derivative—inhibits COX-1 and COX-2 with nearly equal potency (IC50 values of 5.56 nM and 7.45 nM, respectively), yielding a selectivity ratio of ~1.3 [2].
| Evidence Dimension | COX-2 inhibition potency and COX-2/COX-1 selectivity ratio |
|---|---|
| Target Compound Data | COX-2 IC50 = 367 nM; COX-1 IC50 = 39.9 μM; Selectivity ratio = ~109 |
| Comparator Or Baseline | Bromfenac: COX-2 IC50 = 7.45 nM; COX-1 IC50 = 5.56 nM; Selectivity ratio = ~1.3 |
| Quantified Difference | Bromfenac is ~49-fold more potent at COX-2 (7.45 nM vs 367 nM); Target compound is ~84-fold more COX-2-selective (109 vs 1.3 selectivity ratio) |
| Conditions | Target: recombinant human COX-2 and ovine COX-1, ELISA (PGF2α), arachidonic acid substrate, 2 min incubation. Bromfenac: COX-1/COX-2 enzymatic assay (reference standard indomethacin IC50 = 32.8 nM). |
Why This Matters
For researchers investigating COX-2-mediated pathways where COX-1-sparing activity is essential to avoid confounding gastrointestinal or platelet-related effects, 4-[2-(4-Bromophenyl)acetamido]benzoic acid offers a mechanistically distinct selectivity profile compared to non-selective NSAIDs like bromfenac.
- [1] BindingDB. BDBM50515743 (CHEMBL4448990): 4-[2-(4-Bromophenyl)acetamido]benzoic acid Affinity Data. IC50: 367 nM (human COX-2); IC50: 39.9 μM (ovine COX-1). Deposited 2021-02-21. View Source
- [2] Kida T et al. Cyclooxygenase (COX) inhibitory activities of diclofenac, bromfenac, and amfenac. Table 1. PMC, 2014. View Source
